1,4-Diisopropoxybenzene
Overview
Description
1,4-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by isopropoxy groups. This compound is known for its applications in various chemical reactions and industrial processes .
Scientific Research Applications
1,4-Diisopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,4-Diisopropoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity . Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of kinases and transcription factors . It can modulate gene expression by affecting the transcriptional activity of certain genes, leading to changes in cellular metabolism and function. For example, this compound has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant alterations in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. In some cases, high doses of this compound can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage considerations in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed and excreted. These metabolic pathways often involve the addition of functional groups to this compound, increasing its solubility and facilitating its removal from the body. The interactions with metabolic enzymes can also influence the overall metabolic flux and levels of related metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution pattern of this compound can affect its biological activity, as localized concentrations of the compound may lead to targeted effects on specific cellular processes. Additionally, the interaction with transport proteins can influence the compound’s bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function within cells . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence their function. The localization of the compound within these organelles can have significant implications for its role in cellular metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisopropoxybenzene can be synthesized through the alkylation of hydroquinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is produced via a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1,4-Diisopropoxybenzene involves its ability to undergo various chemical transformations. The isopropoxy groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diisopropoxybenzene
- 1,3-Diisopropoxybenzene
- 1,4-Diisopropylbenzene
Uniqueness
1,4-Diisopropoxybenzene is unique due to the para positioning of the isopropoxy groups, which provides distinct chemical properties compared to its ortho and meta isomers. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Additionally, the presence of isopropoxy groups makes it more reactive in nucleophilic substitution reactions compared to 1,4-Diisopropylbenzene .
Properties
IUPAC Name |
1,4-di(propan-2-yloxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXINKONAVYDDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064726 | |
Record name | 1,4-Diisopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-78-5 | |
Record name | 1,4-Diisopropoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7495-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diisopropoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diisopropoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-bis(1-methylethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diisopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIISOPROPOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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